![molecular formula C19H26N2O2 B6085647 1-[(1-butyryl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B6085647.png)
1-[(1-butyryl-4-piperidinyl)carbonyl]-2-methylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-butyryl-4-piperidinyl)carbonyl]-2-methylindoline is a chemical compound that belongs to the class of indoline derivatives. It is commonly referred to as BMIPP and has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Mechanism of Action
BMIPP is taken up by myocardial cells and undergoes beta-oxidation to produce free fatty acids. These free fatty acids are then used as an energy source for the heart. BMIPP has a high affinity for the mitochondrial membrane, which allows for its detection using SPECT.
Biochemical and Physiological Effects
BMIPP has been shown to have a high degree of specificity for myocardial cells. It is taken up by these cells and undergoes beta-oxidation to produce free fatty acids, which are used as an energy source for the heart. BMIPP has been shown to have a longer half-life than other radiopharmaceutical agents, which allows for better imaging results.
Advantages and Limitations for Lab Experiments
BMIPP has several advantages over other radiopharmaceutical agents. It has a longer half-life, which allows for better imaging results. It also has a high degree of specificity for myocardial cells, which reduces the risk of false positives. However, BMIPP has some limitations. It is not suitable for imaging other organs or tissues, as it has a high degree of specificity for myocardial cells. It also requires specialized equipment and expertise for its use.
Future Directions
There are several future directions for the use of BMIPP. One potential application is in the diagnosis of heart failure. BMIPP has been shown to be a useful tool for the detection of myocardial damage, which is a common feature of heart failure. Another potential application is in the diagnosis of ischemic heart disease. BMIPP has been shown to be a useful tool for the detection of myocardial ischemia, which is a common feature of this disease. Finally, BMIPP may have applications in the field of oncology. It has been shown to have a high degree of specificity for certain types of cancer cells, which may allow for its use in the detection and treatment of these cancers.
Conclusion
In conclusion, 1-[(1-butyryl-4-piperidinyl)carbonyl]-2-methylindoline is a chemical compound that has potential applications in the field of medical imaging. It is a radiopharmaceutical agent that can be used for the diagnosis of various cardiovascular diseases. BMIPP has a high degree of specificity for myocardial cells and has been shown to have a longer half-life than other radiopharmaceutical agents. While BMIPP has some limitations, it has several potential future directions for its use in the diagnosis and treatment of various diseases.
Synthesis Methods
BMIPP can be synthesized through a multi-step process that involves the reaction of 1-bromo-2-methylindole with potassium tert-butoxide in the presence of butyllithium. This reaction produces the intermediate compound, which is then reacted with butyryl chloride and piperidine to form BMIPP.
Scientific Research Applications
BMIPP has been extensively studied for its potential applications in the field of medical imaging. It is a radiopharmaceutical agent that can be used for the diagnosis of various cardiovascular diseases, such as myocardial infarction and angina pectoris. BMIPP is labeled with iodine-123, a radioactive isotope, which allows for its detection using single-photon emission computed tomography (SPECT).
properties
IUPAC Name |
1-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-6-18(22)20-11-9-15(10-12-20)19(23)21-14(2)13-16-7-4-5-8-17(16)21/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYIONBPJICCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2C(CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}butan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.